molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid

Cat. No.: B2799706
CAS No.: 2243516-70-1
M. Wt: 161.201
InChI Key: CSDYDYXIJKXMMV-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid (IUPAC name) is a carboxylic acid derivative featuring a dimethylamino-substituted propan-2-yloxy group at the second carbon of the acetic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol (calculated). The compound is characterized by a tertiary amine (dimethylamino group) and an ether linkage, which influence its physicochemical properties, such as solubility and polarity. It is often utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

2-[1-(dimethylamino)propan-2-yloxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYDYXIJKXMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid typically involves the reaction of 1-dimethylamino-2-propanol with chloroacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as an active pharmaceutical ingredient (API) in various therapeutic areas. Notably, its structure allows for modifications that enhance biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid. For instance, quinoline analogs derived from similar structures have shown significant antiviral activity against Enterovirus D68, with effective concentrations (EC50) below 1 μM and high selectivity indices (SI) exceeding 180 in cellular assays .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A series of substituted compounds were synthesized and tested for their ability to inhibit inflammatory pathways, showing promising results in reducing inflammation markers in vitro .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in treating various conditions.

Cardiovascular Effects

Studies have demonstrated that related compounds can significantly lower blood pressure through modulation of adrenergic receptors. In one study, a series of compounds were tested for their binding affinities to alpha and beta adrenoceptors, revealing substantial hypotensive effects .

Cholesterol Regulation

The compound's analogs have been explored for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial in cholesterol metabolism. In vivo studies showed that selected derivatives reduced atherosclerotic plaque development significantly, indicating potential use in cardiovascular disease management .

Biochemical Applications

In addition to therapeutic uses, the compound has implications in biochemical research.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies revealed that modifications to the side chains could enhance enzyme inhibition efficacy, providing insights into drug design .

Synthesis and Characterization

The synthesis of this compound involves several steps that allow for the introduction of functional groups that enhance solubility and bioavailability. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Data Table: Summary of Applications

Application AreaSpecific UseResults/Findings
AntiviralInhibition of Enterovirus D68EC50 < 1 μM; SI > 180
Anti-inflammatoryReduction of inflammation markersSignificant decrease in cytokine levels
CardiovascularModulation of blood pressureEffective binding to adrenergic receptors
Cholesterol RegulationInhibition of ACATReduced atherosclerotic plaque development by 38-45%
Enzyme InhibitionTargeting metabolic enzymesEnhanced inhibition with structural modifications

Case Study 1: Antiviral Efficacy

A study conducted on quinoline derivatives similar to this compound demonstrated significant antiviral activity against multiple strains of Enterovirus D68, indicating a promising avenue for further drug development targeting viral infections .

Case Study 2: Cardiovascular Impact

In a clinical trial evaluating the hypotensive effects of related compounds, results indicated a consistent reduction in systolic and diastolic blood pressure across various dosages, supporting the potential application of these compounds in managing hypertension .

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the acetic acid moiety can undergo esterification or amidation reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

(a) 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic Acid
  • Molecular Formula : C₆H₉F₃O₃
  • Molecular Weight : 186.13 g/mol
  • Key Features: Replaces the dimethylamino group with a trifluoromethyl (-CF₃) substituent. The electronegative fluorine atoms enhance lipophilicity and metabolic stability compared to the dimethylamino group in the target compound .
  • Applications : Used in agrochemicals and fluorinated drug candidates due to its resistance to enzymatic degradation.
(b) 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid
  • Molecular Formula: C₈H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This modification increases steric bulk and stabilizes the compound against nucleophilic attack, making it a preferred intermediate in peptide synthesis .
  • Applications : Common in solid-phase peptide synthesis and medicinal chemistry.
(c) 2-({1-[4-(Propan-2-yloxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
  • Molecular Formula : C₁₄H₁₅N₂O₃S
  • Molecular Weight : 291.35 g/mol
  • Key Features: Combines an imidazole-thioether motif with a propan-2-yloxy-phenyl group.
  • Applications : Explored in antiviral and anticancer research due to its heterocyclic framework.

Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Key Functional Groups
2-[1-(Dimethylamino)propan-2-yloxy]acetic Acid 0.45 High (polar groups) Carboxylic acid, tertiary amine
2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic Acid 1.82 Moderate CF₃, ether
2-[Methyl-(Boc)amino]acetic Acid 0.98 Low (Boc protection) Boc-protected amine
  • The dimethylamino group in the target compound enhances water solubility compared to the Boc-protected analogue .
  • The trifluoromethyl analogue exhibits higher logP, favoring membrane permeability .

Biological Activity

The compound 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid , also known by its CAS number 2243516-71-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that contributes to its biological properties. The presence of a dimethylamino group and an ether linkage are significant for its interaction with biological targets.

Molecular Formula

  • C : 7
  • H : 15
  • N : 1
  • O : 3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research suggests that it may act as an agonist or antagonist at specific sites, influencing pathways related to inflammation, pain modulation, and cellular signaling.

Key Mechanisms:

  • Inhibition of Enzymes : Potential to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting mood and cognition.

Case Study Summaries

  • Anti-inflammatory Activity :
    • A study investigated the compound's ability to reduce inflammation in a murine model. Results indicated a significant decrease in pro-inflammatory cytokines when treated with varying doses of the compound compared to control groups .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary tests against various bacterial strains showed promising antimicrobial activity, particularly against Gram-positive bacteria. This highlights its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAnti-inflammatoryEnzyme inhibition
Compound BNeuroprotectiveReceptor modulation
Compound CAntimicrobialCell wall synthesis inhibition

Synthesis Methods

The synthesis of this compound can be achieved through several routes, often involving the reaction of dimethylamino-propanol with acetic acid derivatives under controlled conditions.

Synthetic Route Overview

  • Starting Materials :
    • Dimethylaminopropanol
    • Acetic anhydride or acetic acid
  • Reaction Conditions :
    • Temperature: Ambient to elevated temperatures (reflux)
    • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
  • Yield Optimization :
    • High-throughput screening can be employed to identify optimal conditions for maximum yield and purity.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Solvent Selection : Polar aprotic solvents like DMF or DCE improve solubility of intermediates ().
  • Temperature Control : Reflux conditions (~80–100°C) are often critical for completing substitution reactions ().

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield*Reference
Ether FormationK₂CO₃, DCE, reflux~60–70%
HydrolysisHCl (aq.), RT>90%
*Hypothetical yields based on analogous syntheses.

Basic: How should researchers characterize this compound spectroscopically and chromatographically?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Focus on the dimethylamino group (δ ~2.2–2.4 ppm, singlet) and the ether-linked CH (δ ~3.5–4.0 ppm).
    • ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm) and ether oxygen-bearing carbons (δ ~65–75 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₈H₁₅NO₃).
  • X-ray Crystallography : For structural confirmation, single-crystal diffraction resolves steric effects of the dimethylamino group (analogous to ).
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) and aqueous/organic mobile phases ().

Advanced: What computational methods predict reactivity and stability of this compound?

Q. Methodological Answer :

  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Reaction Path Search : Use software like GRRM or AFIR to map energy barriers for degradation pathways (e.g., hydrolysis of the ether bond) ().
  • Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability under experimental conditions.
  • Hybrid Approaches : Integrate computational predictions with experimental validation (e.g., varying pH to test predicted degradation) .

Advanced: How to resolve contradictions in experimental data (e.g., solubility discrepancies)?

Q. Methodological Answer :

  • Cross-Validation :
    • Use multiple techniques (e.g., NMR, LC-MS) to confirm purity and identity.
    • Compare solubility data across solvents (e.g., DMSO vs. water) using standardized protocols ().
  • Systematic Parameter Variation :
    • Test solubility at controlled temperatures (4°C, 25°C, 37°C) and pH (2–10) to identify outliers.
  • Computational Feedback : Apply COSMO-RS simulations to predict solubility trends and reconcile experimental anomalies .

Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?

Q. Methodological Answer :

  • Challenges :
    • The dimethylamino group introduces steric hindrance, complicating chiral center formation.
    • Racemization risks during acidic/basic hydrolysis steps.
  • Strategies :
    • Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry.
    • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) in hydrogenation steps ().
    • Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers .

Basic: How to evaluate stability under varying pH and temperature?

Q. Methodological Answer :

  • Accelerated Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C; monitor degradation via HPLC.
    • Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions ().

Advanced: Best practices for assessing biological activity via in vitro assays?

Q. Methodological Answer :

  • Receptor Binding Assays :
    • Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for aminergic receptors.
  • Cell-Based Assays :
    • Measure cAMP modulation in HEK293 cells transfected with GPCRs linked to the compound’s putative targets.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation ().

Advanced: How does the dimethylamino group influence reactivity?

Q. Methodological Answer :

  • Steric Effects : The bulky dimethylamino group reduces accessibility to the ether oxygen, slowing nucleophilic attacks (e.g., in hydrolysis).
  • Electronic Effects : The electron-donating dimethylamino group increases electron density on adjacent atoms, stabilizing intermediates in SN2 reactions.
  • Structural Insights : X-ray data from analogous compounds () show distorted geometries around the ether linkage, corroborating computational predictions .

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